REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[CH:8]=[C:7]([Cl:15])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].O.O1CCC[CH2:20]1>Cl.C(OCC)(=O)C>[CH3:20][O:6][C:4](=[O:5])[C:3]1[C:2]([Cl:1])=[CH:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=1[Cl:15] |f:1.2|
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)C(=O)OC)Cl
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated by an ordinary method
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |